2-Phenoxy-1-(2-phenylmorpholino)ethanone
Description
Properties
IUPAC Name |
2-phenoxy-1-(2-phenylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(14-22-16-9-5-2-6-10-16)19-11-12-21-17(13-19)15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHSYAHMVJZROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(2-phenylmorpholino)ethanone typically involves the reaction of phenoxyacetyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
General Reactivity of Ethanone Derivatives
Ethanones with aryloxy and aromatic substituents typically undergo reactions at the carbonyl group, aromatic rings, or ether linkages. Key reaction types include:
| Reaction Type | Conditions/Reagents | Expected Products |
|---|---|---|
| Nucleophilic Addition | Grignard reagents, organolithium compounds | Secondary alcohols or tertiary alcohols |
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids or ketone derivatives |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohols |
| Hydrolysis | Acidic or basic aqueous conditions | Phenolic derivatives or carboxylic acids |
Catalytic Cleavage of Ether Bonds
For compounds like 2-phenoxy-1-phenylethanol (CAS 4249-72-3), catalytic cleavage of the β–O–4 ether bond has been studied using Ru/C catalysts under high-temperature conditions (200–240°C). Key findings include :
| Catalyst | Solvent | Temperature | Conversion (%) | Selectivity (Phenol) |
|---|---|---|---|---|
| Ru/C-KOH-2 | Ethanol | 220°C | ~70% | ~15% |
| Ru/C-KOH-2 | Ethanol | 240°C | 98.5% | 19.5% |
This suggests that 2-Phenoxy-1-(2-phenylmorpholino)ethanone could undergo similar ether bond cleavage under catalytic hydrogenation or high-temperature conditions.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions are feasible for aryl-substituted ethanones. For example, Suzuki-Miyaura coupling with boronic acids has been demonstrated for bromophenyl derivatives :
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| (4-Bromophenyl)(1,1-difluoroethyl)sulfane | Pd(PPh₃)₄ | 80°C, 16 h, toluene | Biphenyl derivatives | 65% |
This implies that brominated analogs of This compound could participate in cross-coupling to form biaryl structures.
Hydrofluorination and Functionalization
Ethynylthioether derivatives undergo hydrofluorination with 70% HF·Py to yield difluoroethyl sulfides . While not directly applicable, this highlights the potential for halogenation or fluorination at reactive sites:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Hydrofluorination of ethynyl groups | 70% HF·Py | (1,1-Difluoroethyl)(aryl)sulfanes | 52–86% |
Oxidative Degradation
Oxidative conditions (e.g., HNO₃/DMSO) can degrade lignin model compounds like 2-phenoxy-1-phenylethanol to phenolic products . Similar pathways may apply:
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| HNO₃ | DMSO, 100°C, 12 h | Phenolic derivatives, quinones |
Key Challenges and Considerations
-
Steric Effects : The 2-phenylmorpholino group may hinder nucleophilic attack at the carbonyl carbon.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cross-coupling reactions .
-
Thermal Stability : Decomposition above 200°C necessitates careful temperature control .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 2-phenoxy-1-(2-phenylmorpholino)ethanone exhibit significant antimicrobial properties. A study indicated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
1.2 Anticancer Properties
Recent investigations have highlighted the compound's potential in cancer therapy. For instance, derivatives were tested for their cytotoxic effects on cancer cell lines, showing promising results comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
1.3 Drug Delivery Systems
The compound's ability to form stable complexes with drugs has led to its exploration as a drug delivery agent. Its morpholino group enhances solubility and bioavailability, making it suitable for formulating effective drug delivery systems .
Material Science Applications
2.1 Photoinitiators in Polymer Chemistry
This compound is utilized as a photoinitiator in UV-curable coatings and adhesives. Its ability to generate free radicals upon UV exposure facilitates the curing process of polymers, leading to faster production times and enhanced product durability .
2.2 Synthesis of Functional Polymers
The compound serves as a building block for synthesizing functionalized polymers with specific properties tailored for applications in electronics and optics. These polymers exhibit enhanced thermal stability and electrical conductivity, making them suitable for advanced material applications .
Chemical Intermediate
In synthetic organic chemistry, this compound acts as an important intermediate in the synthesis of various biologically active compounds. Its reactivity allows for modifications that lead to the development of new chemical entities with potential therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(2-phenylmorpholino)ethanone involves its interaction with specific molecular targets. The phenoxy and phenylmorpholino groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Alkyl/Arylthio-Substituted Triazoles
Key Observations :
- Lipophilicity : The phenylethylthio group in the target compound increases logP compared to methylthio derivatives, suggesting improved blood-brain barrier penetration .
- Synthetic Yield : Alkylthio derivatives (e.g., methylthio) are synthesized in higher yields (74–97%) compared to bulky arylthio analogs (39–90%) due to steric hindrance .
Sulfonyl-Substituted Triazoles
Comparison with Target Compound :
- Reactivity : Sulfonyl groups are stronger electron-withdrawing groups than thioethers, altering electronic distribution and hydrogen-bonding capacity. This may reduce membrane permeability but improve solubility .
- Synthetic Regioselectivity : Sulfonyl derivatives often require careful control to avoid mixtures of endo/exocyclic products, whereas thioethers exhibit higher regioselectivity (76–84% yield) .
Aromatic/Heterocyclic-Substituted Triazoles
Key Observations :
- Biological Activity : Naphthyl and trifluoromethylbenzyl groups confer significant antiproliferative and antibacterial activities, respectively. The target compound’s phenylethylthio group may offer intermediate potency between these extremes .
- Thermal Stability : Energetic derivatives like 3-nitro-1H-1,2,4-triazol-5-amine exhibit high thermal stability (Tₚ = 220–250°C), whereas thioethers are less stable but safer for pharmaceutical use .
Biological Activity
2-Phenoxy-1-(2-phenylmorpholino)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antioxidant, and antimicrobial activities. The findings are supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenoxy group attached to a morpholine derivative, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown promising results in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
| This compound | TBD | TBD | TBD |
Studies indicate that these compounds may trigger apoptosis through the activation of caspases and influence cell cycle progression, making them suitable candidates for further development as anticancer agents .
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated significant free radical scavenging abilities.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Nitrone A | 93.75 at 100 µg/mL | 7.12 |
| Nitrone B | 64.5 after 20 min | 10 |
| This compound | TBD | TBD |
These findings suggest that the presence of electron-withdrawing groups enhances the antioxidant capacity of the compound, potentially through mechanisms involving lipid peroxidation inhibition .
Antimicrobial Activity
The antimicrobial properties of this compound and its analogs have also been explored. Preliminary studies indicate effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study on Anticancer Properties : A study evaluated a series of phenylmorpholino derivatives against MCF-7 and HCT-116 cell lines, revealing that modifications in the phenyl ring significantly affected cytotoxicity.
- Antioxidant Evaluation : Another research focused on the antioxidant capabilities of structurally similar compounds, demonstrating their effectiveness in scavenging DPPH radicals and inhibiting lipid peroxidation.
- Antimicrobial Testing : A comparative analysis of various derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Phenoxy-1-(2-phenylmorpholino)ethanone, and what analytical techniques are critical for verifying its purity and structure?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving phenoxyacetyl derivatives and 2-phenylmorpholine precursors. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with catalysts like triethylamine. Purity is verified using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELX programs) is recommended for absolute configuration determination .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Use chemical-resistant gloves (nitrile), safety goggles, and lab coats during handling. Ventilation must meet OSHA standards (e.g., fume hoods with ≥100 ft/min face velocity). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA guidelines .
Q. What spectroscopic techniques are most reliable for characterizing the morpholino and phenoxy moieties in this compound?
- Methodological Answer : H NMR is critical for identifying the morpholino ring (δ 3.5–4.0 ppm, multiplet) and phenoxy protons (δ 6.8–7.4 ppm, aromatic splitting). FT-IR confirms carbonyl (C=O) stretches near 1680–1720 cm. For advanced analysis, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, while X-ray crystallography provides bond-length validation .
Advanced Research Questions
Q. What strategies are recommended for resolving enantiomeric ambiguities in the X-ray crystallographic analysis of this compound?
- Methodological Answer : Use Flack’s parameter in SHELXL for enantiomorph-polarity estimation, as it avoids false positives in near-centrosymmetric structures. Compare Bayesian statistics (e.g., Hamilton test) for twin refinement. For chiral centers, validate against computed circular dichroism (CD) spectra or chiral stationary-phase HPLC .
Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental reactivity data for this compound?
- Methodological Answer : Cross-validate DFT-optimized geometries with experimental bond angles from X-ray data. Reassess solvent effects (e.g., PCM models) and transition-state barriers using QM/MM hybrid methods. If discrepancies persist, conduct kinetic isotope effect (KIE) studies or variable-temperature NMR to probe reaction mechanisms .
Q. What experimental design considerations are critical for studying the compound’s biological activity (e.g., antimicrobial assays)?
- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays with Gram-positive/negative panels (e.g., S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). For mechanistic studies, combine fluorescence-based membrane permeability assays with molecular docking (e.g., AutoDock Vina) targeting bacterial enzymes like DNA gyrase .
Q. How should researchers analyze contradictory spectral data (e.g., unexpected NOEs in NMR or anomalous XRD thermal parameters)?
- Methodological Answer : For anomalous NOEs, re-examine spin-diffusion artifacts via ROESY or 1D selective NOE experiments. In XRD, high thermal motion (B factors > 5 Å) may indicate disorder; apply TLS (Translation-Libration-Screw) refinement in SHELXL. Cross-check with solid-state NMR or Raman spectroscopy for conformational validation .
Q. What computational tools are optimal for modeling the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
